molecular formula C40H26BaN4O8S2 B1667751 Pigment Red 49:1 CAS No. 1103-38-4

Pigment Red 49:1

Cat. No. B1667751
CAS RN: 1103-38-4
M. Wt: 892.1 g/mol
InChI Key: LFZDEAVRTJKYAF-JTVZJQPRSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Pigment Red 49:1, also known as Lithol Scarlet R or Barium lithol red, is a red azo pigment . It is a high color strength, high gloss, and low viscosity pigment . It is mainly used in offset inks and water-based inks . The color of Pigment Red 49:1 ranges from yellow to purplish-blue .


Molecular Structure Analysis

The molecular structure of Pigment Red 49:1 is characterized by the chemical group Mono Azo . The molecular formula is C20H14N2O4S, and the molecular weight is 378.40 .


Chemical Reactions Analysis

While specific chemical reactions involving Pigment Red 49:1 are not detailed in the searched resources, it’s known that azo pigments like Pigment Red 49:1 are formed through azo coupling reactions, which involve the reaction of a diazonium compound with another aromatic compound .


Physical And Chemical Properties Analysis

Pigment Red 49:1 appears as a red powder . It has a density of 1.8 g/cm3 and an oil absorption of 30-50 ml/100g . It has a pH value of 7.0-8.0 . It exhibits good performance in water-based inks .

Scientific Research Applications

Natural Plant Pigments: Chemistry and Photochemistry

Research into natural plant pigments like anthocyanins, betalains, and pyranoanthocyanins reveals their roles in providing red, purple, and blue colors to fruits, flowers, and red wines. These pigments are non-toxic, water-soluble, and exhibit good antioxidant activity, making them interesting for both dietary health benefits and as starting materials for semi-synthetic dyes and fluorescence probes (Quina & Bastos, 2018).

Optical Properties of Red Pigments

A study on the optical characterization of various red pigments, including C.I. Pigment Red 176 and C.I. Pigment Red 57:1, highlights their potential applications. The study aimed to provide reliable parameters for research and applications by examining their absorption, reflection, and scattering in suspensions (Heuer et al., 2011).

Antioxidant Constituents of Red Color Amaranthus

Red color genotypes like A. tricolor are rich sources of red pigments and antioxidant phytochemicals. They contain significant amounts of betalain, β-xanthin, β-cyanin, carotenoids, and vitamins, demonstrating their potential as sources for extracting colorful juice and natural antioxidants (Sarker & Oba, 2019).

Anthocyanins and Betacyanins in Plants

The study of red plant pigments like anthocyanins and betacyanins provides insights into plant diversity, biology, and the biosynthesis of these pigments. Their mutual exclusion in certain plants is of interest for evolutionary and metabolic studies (Sakuta, 2013).

Molecular Determinants of Human Red/Green Color Discrimination

Research on the human red and green color vision pigments, which differ in only a fewamino acids, is crucial for understanding color perception. Mutagenesis studies of these pigments help in determining the specific amino acids responsible for the spectral difference between red and green color vision (Asenjo et al., 1994).

Stability and Antioxidation of Red Pigments

Studies on the stability of red pigments, such as those extracted from Phytolacca Americana and Syzygium buxifolium, are vital for their application in food and cosmetics. These studies explore their stability against factors like light, temperature, pH, and interaction with various additives, indicating their potential as natural colorants (Zhu Zhe-wen, 2007); (Huang Xiao, 2003).

Aggregation Effects on Pigment Coatings

Understanding the effect of aggregation on the electronic properties of pigments like Pigment Red 179 is key for their application in dyes and coatings. This involves studying their absorption features and the effect of chromophoric arrangements on their color and optical energy gap (Muniz-Miranda et al., 2019).

Anthocyanin Derived Pigments in Red Wines

Anthocyanins contribute to the red color in wines, and their derivatives are formed during wine maturation. Research in this area can lead to a better understanding of color evolution in red wines and may influence winemaking practices (He et al., 2012).

Safety And Hazards

Pigment Red 49:1 presents no explosive hazard and does not belong to flammable solids . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be used when handling this pigment .

Future Directions

The future demand for Pigment Red 49:1 is expected to be driven by specific factors such as technological advancements, changing consumer behaviors, regulatory shifts, or global trends . The Pigment Red 49:1 market presents a captivating array of competition, where the ability to adjust and come up with new ideas are crucial factors for achieving success .

properties

IUPAC Name

barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H14N2O4S.Ba/c2*23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZDEAVRTJKYAF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26BaN4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027359
Record name 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)
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Molecular Weight

892.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Water or Solvent Wet Solid, Solid; [IUCLID] Red solid; [MSDSonline]
Record name 1-Naphthalenesulfonic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, barium salt (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Barium lithol red
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Impurities

The impurity beta-naphthol ranged from 13.6 to 1260.0 ppm in 7 samples of Red No. 207.
Record name Barium lithol red
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Product Name

1-Naphthalenesulfonic acid, 2-((2-hydroxy-1-naphthalenyl)azo)-, barium salt (2:1)

CAS RN

1103-38-4
Record name Barium lithol red
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Record name 1-Naphthalenesulfonic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, barium salt (2:1)
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Record name 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barium bis[2-[(2-hydroxynaphthyl)azo]naphthalenesulphonate]
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Record name Barium lithol red
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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